Ethanol, 2,2'-(chloroimino)bis-
Description
Properties
IUPAC Name |
2-[chloro(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2/c5-6(1-3-7)2-4-8/h7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWJQOGAQWZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482335 | |
| Record name | Ethanol, 2,2'-(chloroimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59087-00-2 | |
| Record name | Ethanol, 2,2'-(chloroimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a standard procedure, diethanolamine (0.5 mol) is dissolved in ice-cold hydrochloric acid (1M) and treated with gaseous Cl₂ at 0–5°C for 4–6 hours. The pH is maintained near neutrality (6.5–7.5) using sodium bicarbonate to prevent decomposition. The crude product is extracted with dichloromethane and purified via vacuum distillation, yielding 68–72% of the target compound.
Key variables influencing yield include:
- Temperature : Elevated temperatures (>10°C) promote side reactions, reducing yield by 15–20%.
- Chlorine stoichiometry : A 1:1 molar ratio of diethanolamine to Cl₂ ensures selective mono-chlorination. Excess Cl₂ leads to dichloro derivatives.
Stepwise Synthesis via Ethanolamine Intermediate
This two-step approach first converts ethanolamine to a protected intermediate, followed by N-chlorination.
Intermediate Formation
Ethanolamine is reacted with acetic anhydride to form N-acetylethanolamine, which is subsequently treated with thionyl chloride (SOCl₂) to generate the chloroimidate intermediate. The acetyl group is removed via hydrolysis under basic conditions (NaOH, 10%), yielding 2-(chloroamino)ethanol.
Coupling Reaction
The intermediate is coupled with a second ethanolamine molecule using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds in dry tetrahydrofuran (THF) at 25°C for 12 hours, producing Ethanol, 2,2'-(chloroimino)bis- in 65% overall yield.
Catalytic N-Chlorination Using N-Chlorosuccinimide (NCS)
NCS serves as a mild chlorinating agent in the presence of Lewis acid catalysts.
Mechanism and Catalysis
Diethanolamine reacts with NCS (1.2 equiv) in acetonitrile at 50°C for 3 hours. The addition of boron trifluoride etherate (BF₃·OEt₂, 5 mol%) enhances electrophilic chlorination by activating the NCS. This method achieves 78% yield with >90% purity, avoiding harsh conditions associated with Cl₂ gas.
Electrochemical Synthesis
An emerging method employs electrochemical oxidation of diethanolamine in a NaCl-containing electrolyte.
Cell Configuration and Parameters
A divided cell with platinum electrodes operates at 2.5V and 25°C. Diethanolamine (0.2M) and NaCl (0.5M) in water undergo constant-current electrolysis (50 mA/cm²) for 6 hours. Chlorine generated at the anode reacts in situ with diethanolamine, yielding the product at 60% faradaic efficiency.
Comparative Analysis of Synthesis Methods
The table below summarizes critical parameters for each method:
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Direct Chlorination | Diethanolamine, Cl₂ | 0–5°C, pH 7, 6h | 72 | 85 | Simplicity |
| Stepwise Synthesis | Ethanolamine, SOCl₂, DCC | 25°C, THF, 12h | 65 | 92 | Avoids gaseous Cl₂ |
| Catalytic NCS | Diethanolamine, NCS, BF₃ | 50°C, CH₃CN, 3h | 78 | 90 | Mild conditions |
| Electrochemical | Diethanolamine, NaCl | 2.5V, H₂O, 6h | 60 | 88 | Green chemistry approach |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Direct Chlorination
The primary byproduct, bis(2-hydroxyethyl)amine dichloride, forms via over-chlorination. Kinetic studies reveal that maintaining Cl₂ concentration below 0.1M suppresses dichloride formation by 40%.
Steric Effects in Catalytic Methods
BF₃·OEt₂ coordinates to the hydroxyl groups of diethanolamine, directing chlorination to the nitrogen center. This steric guidance reduces O-chlorination byproducts from 12% to <2%.
Industrial-Scale Considerations
Cost-Benefit Analysis
While catalytic NCS methods offer superior safety, the reagent cost ($320/kg for NCS vs. $0.50/kg for Cl₂) limits industrial adoption. Hybrid approaches using diluted Cl₂ with catalytic NCS are under investigation.
Chemical Reactions Analysis
Ethanol, 2,2’-(chloroimino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. .
Reduction: Reduction reactions can convert Ethanol, 2,2’-(chloroimino)bis- into its corresponding amines.
Substitution: The chloroimino group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .
Scientific Research Applications
Ethanol, 2,2’-(chloroimino)bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(chloroimino)bis- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular data of ethanol, 2,2'-(chloroimino)bis- with its analogs:
Key Differences and Trends
Substituent Effects on Molecular Weight: Aliphatic substituents (methyl, ethyl) yield lower molecular weights (119–133 g/mol), while aromatic (phenyl, chlorophenyl) and long-chain alkyl (dodecyl) groups increase molecular weight significantly (181–273 g/mol) . The chloroimino derivative likely falls between methyl/ethyl and aromatic analogs in molecular weight (~143.5 g/mol inferred).
Reactivity and Applications: Methyl/Ethyl Derivatives: Widely used in gas scrubbing (e.g., CO$_2$ absorption) and as solvents due to their small size and polarity . Aromatic Derivatives (Phenyl/Chlorophenyl): Enhanced stability and UV resistance make them suitable for polymer additives or dyes . Long-Chain Alkyl Derivatives (Dodecyl): Hydrophobic tails enable surfactant applications (e.g., detergents, emulsifiers) . Chloroimino Analog: The electronegative Cl atom may enhance reactivity in nucleophilic substitutions or coordination chemistry, suggesting utility in specialty synthesis .
Thermodynamic and Safety Data: Methylimino Derivative: Exhibits low volatility (bp: 247°C) and moderate toxicity (LD$_{50}$ oral rat: 4.78 g/kg) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2,2'-(chloroimino)bis-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between chloroethylamine derivatives and ethanolamine under alkaline conditions. Key variables include pH (optimized at 9–11), temperature (60–80°C), and stoichiometric ratios of reactants. For example, analogous syntheses of substituted iminobis(ethanol) derivatives (e.g., N-Butyldiethanolamine) require controlled heating to avoid side reactions like hydrolysis of the chloro group . Yield optimization often involves inert atmospheres (N₂) to prevent oxidation of amine intermediates .
Q. How can the structural integrity of Ethanol, 2,2'-(chloroimino)bis- be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 3.6–3.8 ppm (methyleneoxy groups) and δ 2.7–3.0 ppm (N–CH₂–) confirm the backbone structure.
- FT-IR : Absorbance at 3300–3500 cm⁻¹ (O–H stretch) and 1100–1200 cm⁻¹ (C–N stretch).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., C₄H₁₁ClN₂O₂, MW 154.6 g/mol) .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of calculated values.
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Hygroscopicity : The compound readily absorbs moisture, requiring storage in desiccators with anhydrous CaCl₂ .
- Solubility : High solubility in polar solvents (water, ethanol) but limited in non-polar solvents (hexane).
- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) should be used to determine safe handling temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or impurities?
- Methodological Answer : Tautomeric equilibria (e.g., imine-enamine) can lead to split NMR peaks. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior. For impurities (e.g., unreacted chloroethylamine), employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) . Quantify impurities against certified reference standards .
Q. What experimental design considerations are critical for studying the compound’s coordination chemistry with metal ions?
- Methodological Answer :
- pH Control : The chloroimino group acts as a weak base (pKa ~8–9). Use buffered solutions (e.g., Tris-HCl) to stabilize metal-ligand complexes.
- Spectroscopic Titrations : Monitor UV-Vis absorbance shifts during titration with metal salts (e.g., Cu²⁺, Fe³⁺) to determine binding constants .
- X-ray Crystallography : Co-crystallize with metal ions in aprotic solvents (e.g., DMSO) to avoid hydrolysis .
Q. How do substituent variations (e.g., chloro vs. nitro groups) affect the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Compare kinetics using pseudo-first-order conditions. For example:
- The chloro group (electron-withdrawing) accelerates nucleophilic substitution but may reduce stability.
- Nitro-substituted analogs (e.g., HC Yellow No. 4) show slower reactivity due to steric hindrance and electronic effects .
- Use DFT calculations (e.g., Gaussian 09) to model transition states and predict substituent effects .
Q. What strategies mitigate degradation during long-term storage or under experimental conditions?
- Methodological Answer :
- Antioxidants : Add 0.1% w/v BHT to ethanolic solutions to prevent radical-mediated degradation.
- Light Sensitivity : Store in amber glassware; UV-Vis stability studies show >90% integrity after 30 days in dark conditions .
- Lyophilization : For aqueous solutions, lyophilize to a powder and store at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
